



Application Notes and Protocols for Cy5-PEG5amine in In Vivo Imaging

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Compound of Interest		
Compound Name:	Cy5-PEG5-amine hydrochloride	
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These application notes provide a comprehensive guide for utilizing Cy5-PEG5-amine, a near-infrared (NIR) fluorescent dye with a polyethylene glycol (PEG) spacer and a reactive amine group, for a range of in vivo imaging applications. The protocols outlined below are intended to serve as a foundation for developing tailored experimental designs.

Introduction to Cy5-PEG5-amine for In Vivo Imaging

Cy5-PEG5-amine is a versatile tool for in vivo imaging, offering the superb photophysical properties of the cyanine dye Cy5 combined with the benefits of a PEGylated linker. The Cy5 fluorophore emits in the near-infrared (NIR) window (approximately 650-700 nm), a spectral range where absorbance and scattering by biological tissues are significantly reduced.[1] This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making it ideal for non-invasive imaging in small animals.[1][2]

The integrated five-unit polyethylene glycol (PEG5) spacer enhances the hydrophilicity and biocompatibility of the molecule.[3] This PEGylation can improve the pharmacokinetic profile of the conjugated molecule by increasing its solubility and circulation time, while potentially reducing non-specific binding.[4] The terminal amine group provides a reactive handle for straightforward conjugation to a variety of targeting moieties, such as peptides, antibodies, or small molecules, that contain a reactive carboxylic acid, NHS ester, or other amine-reactive functionalities.[3]



Key applications for Cy5-PEG5-amine in in vivo imaging include:

- Tumor Imaging and Cancer Research: Visualization of tumor growth, metastasis, and response to therapy by conjugating Cy5-PEG5-amine to tumor-targeting ligands.[1]
- Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of drugs, nanoparticles, and other biological molecules.[1]
- Sentinel Lymph Node (SLN) Mapping: Identifying the primary draining lymph nodes from a tumor site to guide surgical intervention.[1]

Properties of Cy5-PEG5-amine

A clear understanding of the physicochemical properties of Cy5-PEG5-amine is crucial for its effective application.

Property	Value	Reference
Excitation Maximum (λex)	~646 nm	[3]
Emission Maximum (λem)	~662 nm	[3]
Molecular Weight	817.9 g/mol	[3]
Solubility	DMSO, DMF, DCM; low solubility in water	[3]
Reactive Group	Primary Amine (-NH2)	[3]
Storage	-20°C, desiccated	[3]

Experimental Protocols Bioconjugation of Cy5-PEG5-amine to a Targeting Ligand

This protocol describes the general steps for conjugating Cy5-PEG5-amine to a protein or peptide containing accessible carboxylic acid groups using a carbodiimide crosslinker like EDC.

Materials:



- Cy5-PEG5-amine
- Targeting ligand (e.g., peptide, antibody) with available carboxyl groups
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare a stock solution of Cy5-PEG5-amine: Dissolve Cy5-PEG5-amine in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- · Activate the targeting ligand:
 - Dissolve the targeting ligand in the Reaction Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the ligand solution.
 - Incubate for 15 minutes at room temperature.
- Conjugation reaction:
 - Add the activated ligand solution to the Cy5-PEG5-amine stock solution. A molar ratio of
 5:1 to 20:1 (dye:protein) is a good starting point and should be optimized.
 - Allow the reaction to proceed for 2 hours at room temperature, protected from light.



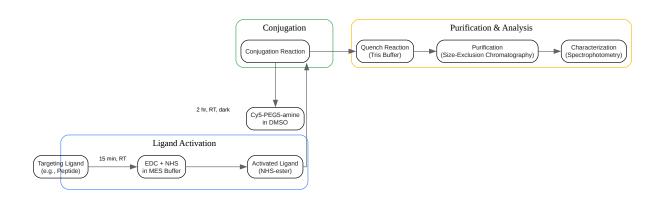


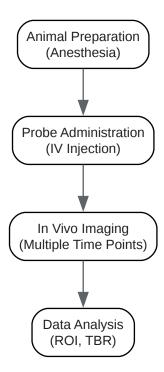


- Quench the reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
- Purify the conjugate: Separate the Cy5-PEG5-amine-labeled ligand from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography, eluting with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

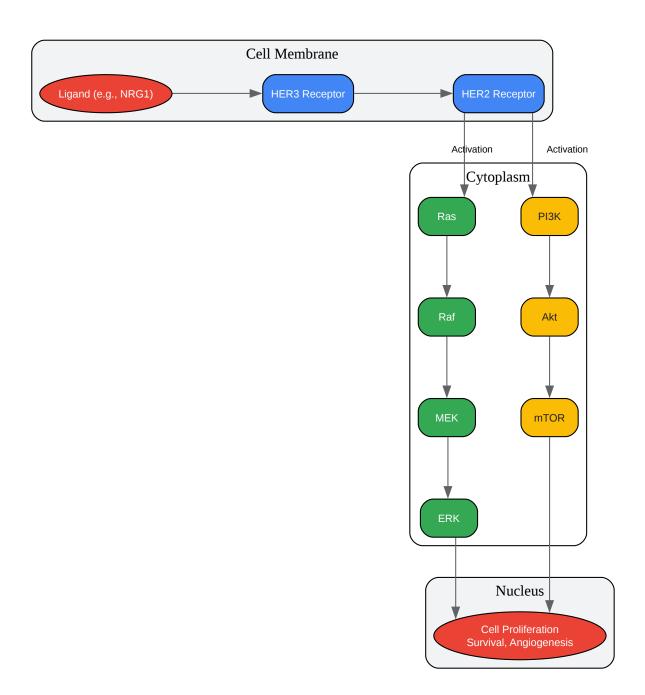
Experimental Workflow for Bioconjugation











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